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Compound of Interest

Compound Name: Carlina oxide

Cat. No.: B125604

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carlina oxide, a naturally occurring polyacetylene, is the primary bioactive component found in
the essential oils of several plants belonging to the Asteraceae family, notably Carlina
acanthifolia, Carthamus caeruleus, and Atractylis gummifera.[1][2] This compound has
garnered scientific interest for its significant antimicrobial and antioxidant properties,
suggesting its potential as a natural alternative to synthetic food preservatives.[3] These
application notes provide a comprehensive overview of the current research on Carlina oxide,
including its antimicrobial and antioxidant efficacy, methodologies for its evaluation, and critical
considerations regarding its safety and regulatory status for food applications.

Physicochemical Properties

o Chemical Name: 2-(3-phenylprop-1-ynyl)furan

Molecular Formula: C13H100

Molecular Weight: 182.22 g/mol

Appearance: Typically found as a major component of a yellowish essential oil.

Nature: A polyacetylene compound.[2]
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Mechanism of Action

The precise antimicrobial mechanism of action for Carlina oxide is not yet fully elucidated.
However, research on polyacetylenes suggests several potential modes of action. One
proposed mechanism involves the disruption of microbial cell membranes, leading to increased
permeability and leakage of cellular contents.[4] Additionally, some studies suggest that
Carlina oxide may act as an enzyme inhibitor, with one report indicating acetylcholinesterase
inhibitory activity.[S] The triple bond in the propynyl chain of its structure is thought to be crucial
for its bioactivity, potentially by generating oxidative damage.[6] Further research is necessary
to fully understand the specific molecular targets and pathways affected by Carlina oxide in

microbial cells.

Antimicrobial Activity

Carlina oxide has demonstrated notable activity against a range of Gram-positive bacteria and
fungi. Its efficacy against Gram-negative bacteria appears to be more limited, although
nanoemulsion formulations may enhance its activity against these microorganisms.[4]

Table 1: Minimum Inhibitory Concentration (MIC) of Carlina Oxide and Related Essential Oils

against Various Microorganisms
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Microorganism Test Substance MIC Value Reference
) Carlina acanthifolia
Bacillus cereus ] ] 0.313 pg/mL [5]
Essential Oll
Staphylococcus Carlina acanthifolia
) ) 1.25 pg/mL [5]
aureus Essential Oil
Listeria Carlina acanthifolia
) ] 5.0 pg/mL [5]
monocytogenes Essential Oil
) Carlina acanthifolia
Proteus vulgaris ] ] 0.625 pg/mL [5]
Essential Oll
e Carlina acanthifolia
Salmonella enteritidis ) ) 5.0 pg/mL [5]
Essential Oll
o ) Carlina acanthifolia
Escherichia coli ] ] 5.0 pg/mL [5]
Essential Oll
] ) Carlina acanthifolia
Candida albicans ] ] 1.25 pg/mL [5]
Essential Oll
Methicillin-resistant Heptane fraction of
Staphylococcus Carlina acaulis root 2.5 mg/mL [2]
aureus (MRSA) extract
Heptane fraction of
Bacillus cereus Carlina acaulis root 0.08 mg/mL [2]
extract
Streptococcus i i
Carlina oxide 8-32 ug/mL [2]
pyogenes
Pseudomonas ) )
) Carlina oxide 8-32 ug/mL [2]
aeruginosa
Candida albicans Carlina oxide 8-32 ug/mL [2]
Candida glabrata Carlina oxide 8-32 pg/mL [2]
Antioxidant Activity
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Carlina oxide and essential oils rich in this compound exhibit significant antioxidant properties,
which are crucial for preventing oxidative degradation in food products. The antioxidant
capacity has been evaluated using various standard assays.

Table 2: Antioxidant Activity of Carlina Oxide and Related Essential Oils

Assay Test Substance IC50 Value Reference

Carlina acanthifolia
ABTS ] ] 86.20 pg/mL [51[7]
Essential Oil

Carlina acaulis Herb
DPPH 72.00 pg/mL [8]
Extract

Carlina acanthifolia
DPPH 87.33 pug/mL [8]
Herb Extract

Carlina acaulis Root
DPPH 208.00 pg/mL [8]
Extract

Carlina acanthifolia
DPPH 155.00 pg/mL [8]
Root Extract

Application in Food Systems

Currently, there is limited research on the direct application of purified Carlina oxide in various
food matrices. The primary focus has been on the essential oils containing Carlina oxide.
These essential oils have been suggested as potential preservatives for cereals, grains,
pulses, fruits, and vegetables.[3] One study has shown the in vivo antifungal activity of Carlina
oxide in controlling infection of apples by Penicillium expansum. However, a significant
challenge for the application of essential oils in food is their strong aroma and flavor, which can
negatively impact the sensory properties of the food product.[9] Further research is needed to
evaluate the efficacy of Carlina oxide in different food systems and to assess its impact on
their sensory characteristics.

Safety and Regulatory Status

CRITICAL NOTE: Despite its promising antimicrobial and antioxidant properties, significant
safety concerns have been raised regarding Carlina oxide. In vitro and in vivo studies have
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demonstrated its toxicity. One study reported a high in vivo toxicity with an LC50 of 10.13
pg/mL in a zebrafish embryo toxicity test. The same study concluded that Carlina oxide
induces apoptosis and necrosis in both normal and melanoma cells and that Carlina acaulis-
based extracts for therapeutic use should be completely devoid of this compound.

Due to these toxicity concerns, Carlina oxide is not approved as a food additive by major
regulatory bodies such as the U.S. Food and Drug Administration (FDA) or the European Food
Safety Authority (EFSA). Its use in food products is not recommended without extensive further
toxicological studies to establish a safe level of intake.

Experimental Protocols
Extraction of Carlina Oxide-rich Essential Oil

A common method for extracting essential oils rich in Carlina oxide from plant material (e.g.,
roots of Carlina acanthifolia) is hydrodistillation.

Protocol:

» Plant Material Preparation: Air-dry the plant material at room temperature in a well-ventilated
area, protected from direct sunlight. Once dried, grind the material into a coarse powder.

» Hydrodistillation: Place the powdered plant material in a round-bottom flask and add distilled
water to cover the material completely.

o Apparatus Setup: Connect the flask to a Clevenger-type apparatus for hydrodistillation.

« Distillation: Heat the flask to boiling. The steam and volatile components will rise, condense,
and be collected in the graduated tube of the Clevenger apparatus.

o Collection: Continue the distillation for 3-4 hours or until no more oil is collected.

o Separation and Drying: Separate the essential oil from the aqueous layer. Dry the collected
oil over anhydrous sodium sulfate.

o Storage: Store the essential oil in a sealed, dark glass vial at 4°C until further analysis and
use.
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Workflow for Extraction of Carlina Oxide-rich Essential Oil

Dryi
Plant Material ving Grindin Hydrodistillation Collection of Drying Storage
(e.g., Carlina acanthifolia roots) 9 (Clevenger apparatus) Essential Oil (anhydrous Na2S04) (4°C, dark vial)

Click to download full resolution via product page

Workflow for the extraction of Carlina oxide-rich essential oil.

Determination of Minimum Inhibitory Concentration
(MIC) by Broth Microdilution

This protocol is adapted for testing the antimicrobial activity of essential oils.[2][5]
Materials:

e 96-well microtiter plates

e Test microorganism suspension (adjusted to 0.5 McFarland standard)

o Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose
Broth for fungi)

» Carlina oxide or essential oil stock solution

e Solvent (e.g., DMSO)

» Resazurin solution (optional, as a cell viability indicator)
Protocol:

e Preparation of Inoculum: Culture the test microorganism overnight. Suspend colonies in
sterile broth to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately
1-2 x 108 CFU/mL for bacteria). Dilute this suspension to achieve a final concentration of 5 x
10> CFU/mL in the wells.
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Preparation of Test Substance: Prepare a stock solution of Carlina oxide or the essential oll
in a suitable solvent like DMSO.

Serial Dilutions: In a 96-well plate, add 100 pL of sterile broth to all wells. Add 100 pL of the
test substance stock solution to the first well of a row and mix. Perform two-fold serial
dilutions by transferring 100 uL from the first well to the second, and so on, down the row.
Discard 100 pL from the last well.

Inoculation: Add 100 pL of the diluted microbial suspension to each well, resulting in a final
volume of 200 pL.

Controls: Include a positive control (broth with inoculum, no test substance) and a negative
control (broth only).

Incubation: Cover the plate and incubate at the optimal temperature for the microorganism
(e.g., 37°C for 24 hours for most bacteria).

Determination of MIC: The MIC is the lowest concentration of the test substance that
completely inhibits visible growth of the microorganism. If using a viability indicator like
resazurin, a color change (e.g., from blue to pink) indicates cell growth. The MIC is the
lowest concentration where no color change is observed.
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Workflow for the broth microdilution MIC assay.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol outlines the procedure for evaluating the free radical scavenging activity of

Carlina oxide.[8]

Materials:

e DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

» Carlina oxide or essential oil solutions of varying concentrations in methanol

e Methanol (as a blank)
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» Positive control (e.g., ascorbic acid or Trolox)
e Spectrophotometer
Protocol:

o Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the
solution in a dark bottle to prevent degradation.

e Reaction Mixture: In a set of test tubes, add 2 mL of the DPPH solution.

» Addition of Test Sample: To each tube, add 1 mL of the Carlina oxide/essential oil solution at
different concentrations.

 Incubation: Mix the solutions thoroughly and incubate in the dark at room temperature for 30
minutes.

e Absorbance Measurement: Measure the absorbance of the solutions at 517 nm using a
spectrophotometer. Use methanol as the blank.

e Calculation: Calculate the percentage of DPPH radical scavenging activity using the
following formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample
is the absorbance of the DPPH solution with the sample.

» |C50 Determination: Plot the scavenging activity (%) against the concentration of the sample.
The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH
radicals and can be determined from the graph.
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Workflow for DPPH Radical Scavenging Assay
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(in methanol) (various concentrations)
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Workflow for the DPPH radical scavenging assay.

Conclusion and Future Perspectives

Carlina oxide exhibits promising antimicrobial and antioxidant activities that theoretically
support its potential as a natural food preservative. However, the significant in vitro and in vivo
toxicity reported in the literature raises critical safety concerns that currently preclude its direct
application in food products.

For researchers and professionals in drug development and food science, Carlina oxide
remains an interesting lead compound. Future research should focus on:

© 2025 BenchChem. All rights reserved. 10/12 Tech Support


https://www.benchchem.com/product/b125604?utm_src=pdf-body-img
https://www.benchchem.com/product/b125604?utm_src=pdf-body
https://www.benchchem.com/product/b125604?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b125604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

o Comprehensive Toxicological Studies: To determine a potential safe threshold for its use, if
any, and to understand its toxicological profile in greater detalil.

e Mechanism of Action Studies: To elucidate the specific molecular targets of its antimicrobial
activity, which could inform the development of safer derivatives.

o Structure-Activity Relationship Studies: To synthesize analogues of Carlina oxide with
reduced toxicity but retained or enhanced antimicrobial and antioxidant efficacy.

o Application in Food Matrices and Sensory Analysis: Should safety be established, extensive
studies on its effects in various food systems and on sensory properties would be necessary.

In its current state of knowledge, Carlina oxide should be handled with caution in a research
context and is not suitable for use as a food preservative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols: Carlina Oxide as a
Natural Food Preservative]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b125604#application-of-carlina-oxide-as-a-natural-
food-preservative]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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